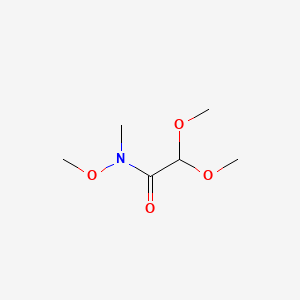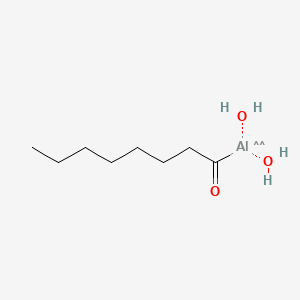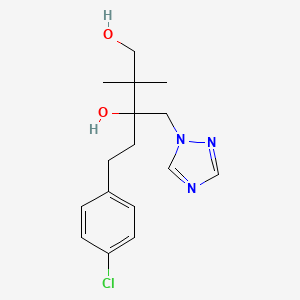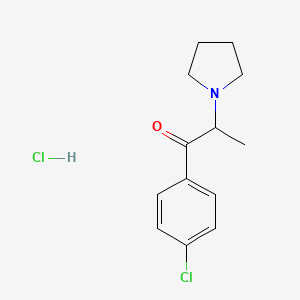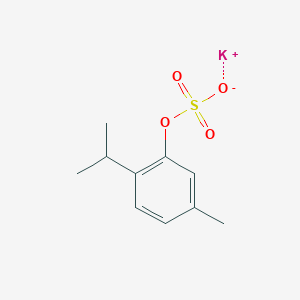
チモール硫酸カリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymol Sulfate Potassium Salt is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
Thymol Sulfate Potassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the formulation of detergents, surfactants, and other industrial products due to its solubility and reactivity.
作用機序
Target of Action
Thymol, chemically known as 2-isopropyl-5-methylphenol, is a colorless crystalline monoterpene phenol . It’s one of the most important dietary constituents in thyme species Thymol has been shown to possess various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .
Mode of Action
Thymol has been shown to inhibit the recruitment of cytokines and chemokines, scavenge free radicals, enhance endogenous enzymatic and non-enzymatic antioxidants, chelate metal ions, and maintain ionic homeostasis . Thymol also dose-dependently triggers the relaxation of potassium and norepinephrine-induced contractions in the rabbit aorta .
Biochemical Pathways
Thymol affects several biochemical pathways. It has been shown to increase the activities of several endogenous antioxidant enzymes levels such as superoxide dismutase (SOD), catalase, glutathione peroxidase (GPx), glutathione-S-transferase (GST) along with non-enzymatic antioxidants such as vitamin C, vitamin E, and reduced glutathione (GSH) .
Pharmacokinetics
Thymol has shown promising therapeutic potential, pharmacological properties, and molecular mechanisms as well as pharmacokinetic properties for pharmaceutical development . Encapsulation into methylcellulose microspheres changes thymol pharmacokinetics—shortening its half-life—it causes a significant increase in bioavailability compared to the free thymol form .
Result of Action
Thymol has been shown to possess various pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .
Action Environment
Organosulfates, a class of compounds to which thymol sulfate potassium salt belongs, have been found in atmospheric aerosols
生化学分析
Biochemical Properties
Thymol Sulfate Potassium Salt may play a role in biochemical reactions. Thymol, its parent compound, has been shown to exhibit potent superoxide anion, hydroxyl, and DPPH radical scavenging and reducing capacity in a concentration-dependent manner
Cellular Effects
Thymol, the parent compound of Thymol Sulfate Potassium Salt, has been shown to have various effects on cells. For example, it has been found to induce apoptosis, halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) through modulation of critical signaling pathways
Molecular Mechanism
Thymol, its parent compound, has been shown to exert its effects through various mechanisms such as inhibition of cell growth, induction of apoptosis, production of intracellular reactive oxygen species (ROS), depolarization of mitochondrial membrane, activation of Bax proapoptotic mitochondrial proteins, and interaction with caspase or poly-ADP .
Temporal Effects in Laboratory Settings
Thymol, its parent compound, has been shown to have dose-dependent effects
Dosage Effects in Animal Models
Thymol, its parent compound, has been shown to have dose-dependent effects
Metabolic Pathways
Thymol, its parent compound, has been shown to be involved in various metabolic pathways
Transport and Distribution
Thymol, its parent compound, has been shown to be transported and distributed within cells and tissues
Subcellular Localization
Thymol, its parent compound, has been shown to be localized in various subcellular compartments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymol Sulfate Potassium Salt typically involves the sulfonation of 2-isopropyl-5-methylphenol followed by neutralization with potassium hydroxide. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Thymol Sulfate Potassium Salt may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Thymol Sulfate Potassium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group to sulfite or other reduced forms.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.
類似化合物との比較
Similar Compounds
- Potassium 2-isopropylphenyl sulfate
- Potassium 2-methylphenyl sulfate
- Potassium 2-isopropyl-5-ethylphenyl sulfate
Comparison
Thymol Sulfate Potassium Salt is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous.
特性
IUPAC Name |
potassium;(5-methyl-2-propan-2-ylphenyl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S.K/c1-7(2)9-5-4-8(3)6-10(9)14-15(11,12)13;/h4-7H,1-3H3,(H,11,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWDPFMSOKRHJG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13KO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)
